molecular formula C13H17Cl2NO3S B288609 2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether

2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether

Cat. No. B288609
M. Wt: 338.2 g/mol
InChI Key: DDRCNGXSTSXDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play a role in a variety of physiological processes, including the regulation of heart rate, blood pressure, and neurotransmitter release. DPCPX has been widely used in scientific research to study the function of adenosine receptors and their potential as therapeutic targets.

Mechanism of Action

2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine and preventing its downstream signaling pathways. Adenosine A1 receptors are primarily located in the brain, where they play a role in regulating neurotransmitter release and synaptic plasticity. By blocking the activation of these receptors, this compound can modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of heart rate, blood pressure, and neurotransmitter release. In animal studies, this compound has been shown to reduce the severity of seizures and improve cognitive function, suggesting that it may have potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether in scientific research is its high selectivity for the adenosine A1 receptor, which allows for the specific targeting of this receptor subtype. However, one limitation is that this compound has a relatively short half-life and may require multiple doses to achieve a sustained effect. Additionally, this compound may have off-target effects on other adenosine receptor subtypes, which could complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research involving 2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether, including the development of more selective adenosine receptor antagonists, the investigation of the role of adenosine receptors in disease states, and the exploration of novel therapeutic targets for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the underlying mechanisms of this compound's effects on neurotransmitter systems and to identify potential side effects and safety concerns associated with its use as a therapeutic agent.

Synthesis Methods

2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether can be synthesized using a variety of methods, including the reaction of 2,3-dichlorophenylacetic acid with piperidine and sulfuric acid, followed by reaction with ethyl chloroformate and sodium hydroxide. Other methods involve the reaction of 2,3-dichlorophenylacetic acid with piperidine and thionyl chloride, followed by reaction with ethyl alcohol and sodium hydroxide.

Scientific Research Applications

2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether has been used in a wide range of scientific research applications, including the study of adenosine receptor function, the development of new drugs for the treatment of various diseases, and the investigation of the role of adenosine receptors in disease states. For example, this compound has been used to study the effects of adenosine receptor activation on the cardiovascular system, as well as its potential as a therapeutic target for the treatment of heart disease, hypertension, and other cardiovascular disorders.

properties

Molecular Formula

C13H17Cl2NO3S

Molecular Weight

338.2 g/mol

IUPAC Name

1-(3,4-dichloro-2-ethoxyphenyl)sulfonylpiperidine

InChI

InChI=1S/C13H17Cl2NO3S/c1-2-19-13-11(7-6-10(14)12(13)15)20(17,18)16-8-4-3-5-9-16/h6-7H,2-5,8-9H2,1H3

InChI Key

DDRCNGXSTSXDSX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCCCC2

Canonical SMILES

CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCCCC2

Origin of Product

United States

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